molecular formula C25H25N7O4 B2556100 PROTAC BET-binding moiety 1

PROTAC BET-binding moiety 1

Cat. No.: B2556100
M. Wt: 487.5 g/mol
InChI Key: DSICVZUZCUHARI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PROTAC BET-binding moiety 1 is a key intermediate used in the synthesis of high-affinity BET inhibitors. BET proteins, which include BRD2, BRD3, BRD4, and BRDT, are epigenetic “readers” that play a crucial role in regulating gene transcription. PROTACs, or proteolysis-targeting chimeras, are heterobifunctional molecules designed to degrade target proteins by hijacking the ubiquitin-proteasome system. This technology has emerged as a novel therapeutic paradigm in recent years .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PROTAC BET-binding moiety 1 involves several steps, including the preparation of the protein-of-interest binding moiety, the linker, and the E3 ubiquitin ligase binding moiety. The synthetic route typically involves the use of click chemistry, which allows for the efficient and selective assembly of the different components under near-physiological conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically stored as a solid at -20°C for long-term stability .

Chemical Reactions Analysis

Scientific Research Applications

PROTAC BET-binding moiety 1 has a wide range of scientific research applications. In chemistry, it is used to study the degradation of BET proteins and their role in gene transcription. In biology, it is used to investigate the regulation of gene expression and the role of BET proteins in various cellular processes. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of cancer and other diseases. In industry, it is used in the development of new drugs and therapeutic strategies .

Mechanism of Action

PROTAC BET-binding moiety 1 exerts its effects by forming a ternary complex with the target BET protein and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of the target protein, leading to its subsequent degradation by the proteasome. The degradation of BET proteins disrupts their role in gene transcription, thereby modulating gene expression and cellular processes .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to PROTAC BET-binding moiety 1 include other PROTACs that target BET proteins, such as MZ1 and ARV-771. These compounds also utilize the ubiquitin-proteasome system to degrade BET proteins .

Uniqueness: this compound is unique in its high affinity for BET proteins and its ability to selectively degrade these proteins. This selectivity allows for targeted modulation of gene expression with minimal off-target effects, making it a promising candidate for therapeutic applications .

Properties

IUPAC Name

4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N7O4/c1-5-32-19(10-16(30-32)13-6-7-13)27-23-21-14-9-18(35-4)15(20-11(2)31-36-12(20)3)8-17(14)26-22(21)28-24(29-23)25(33)34/h8-10,13H,5-7H2,1-4H3,(H,33,34)(H2,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSICVZUZCUHARI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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